2-Chloro-6-fluoro-4-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClFO2 |
|---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
XKGVIYRCDLHQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Fluoro 4 Methylbenzoic Acid
Established Synthetic Routes to Substituted Benzoic Acids
The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with a variety of well-established methods for the introduction and manipulation of functional groups on the aromatic ring. These methods can be adapted to construct the specific substitution pattern of 2-Chloro-6-fluoro-4-methylbenzoic acid.
Halogenation Strategies for Aromatic Systems
Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto a benzene (B151609) ring. The regiochemical outcome of this reaction is primarily dictated by the directing effects of the substituents already present on the ring. In the context of synthesizing this compound, a plausible starting material could be 4-fluorotoluene. The fluorine atom is an ortho-, para-director, as is the methyl group. Halogenation of p-fluorotoluene would likely lead to a mixture of products, with substitution occurring at the positions ortho to both the fluorine and methyl groups.
For instance, chlorination of o-fluorotoluene is known to yield a mixture of 2-fluoro-5-chlorotoluene and 2-fluoro-6-chlorotoluene. ossila.com By analogy, chlorination of p-fluorotoluene would be expected to produce a mixture of isomers, which would then require separation. The use of specific catalysts and reaction conditions can influence the ratio of these isomers.
| Starting Material | Halogenating Agent | Catalyst | Major Products |
| o-Fluorotoluene | Chlorine | Iron or Iodine | 2-fluoro-5-chlorotoluene, 2-fluoro-6-chlorotoluene ossila.com |
| p-Fluorotoluene | Chlorine | Iron or Iodine | 2-chloro-4-fluorotoluene, 3-chloro-4-fluorotoluene |
Carboxylic Acid Group Formation via Oxidation Methods
The conversion of a methyl group to a carboxylic acid is a common and effective strategy in the synthesis of benzoic acid derivatives. Alkyl groups attached to a benzene ring are susceptible to oxidation by strong oxidizing agents. researchgate.net This transformation is particularly useful as the final step in a synthetic sequence, as the carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution, which might complicate earlier steps.
Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) in alkaline solution, followed by acidification, or hot acidic solutions of permanganate. googleapis.com For industrial-scale production, catalyzed air-oxidation is often preferred. googleapis.com The benzylic position is particularly susceptible to oxidation, and even longer alkyl chains are typically cleaved to the carboxylic acid at the benzylic carbon. researchgate.net
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO4) | Alkaline solution, heat, followed by acidification researchgate.net |
| Chromic Acid (H2CrO4) | Generated in situ from sodium dichromate and sulfuric acid |
| Nitric Acid (HNO3) | Concentrated, high temperatures |
Directed Ortho Metallation (DoM) and Lithiation Approaches
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. google.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. google.com The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent with high regiocontrol.
Both fluorine and a carboxylic acid (or its protected form) can act as directing groups. The fluorine atom is known to be a potent directing group in ortho-metalation. mdpi.com Similarly, the carboxylate group can direct lithiation to the adjacent position. uwindsor.ca This strategy could be employed by starting with a pre-functionalized benzoic acid. For example, starting with 4-fluoro-2-methylbenzoic acid, a directed ortho lithiation could potentially introduce a substituent at the 6-position. The choice of the organolithium base and reaction conditions is critical to achieving the desired regioselectivity and avoiding side reactions.
| Directing Group | Organolithium Reagent | Resulting Intermediate |
| -F | n-BuLi, s-BuLi, or t-BuLi | ortho-lithiated fluoroaromatic |
| -COOH | s-BuLi/TMEDA | ortho-lithiated benzoate (B1203000) uwindsor.ca |
Nucleophilic Aromatic Substitution in Halogenated Systems
Nucleophilic aromatic substitution (SNA) offers another avenue for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. zenodo.org In this reaction, a nucleophile displaces a leaving group, typically a halide. The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the intermediate Meisenheimer complex, facilitating the reaction. zenodo.org
While not a direct method for synthesizing the core structure of this compound from simple precursors, it could be a viable strategy for modifying a pre-existing polysubstituted aromatic ring. The efficiency of SNA reactions is highly dependent on the nature of the nucleophile, the leaving group, and the activating groups on the aromatic ring.
Carbonylation Reactions for Aryl Carboxylic Acid Synthesis
Palladium-catalyzed carbonylation reactions are a modern and versatile method for the synthesis of carboxylic acids and their derivatives from aryl halides. organic-chemistry.orgwikipedia.org This reaction involves the insertion of carbon monoxide into an aryl-palladium bond, followed by reaction with a nucleophile, such as water, to generate the carboxylic acid. organic-chemistry.org This method is advantageous due to its high functional group tolerance and the ability to use carbon monoxide, a readily available C1 source. prepchem.com
A potential synthetic route could involve the preparation of a suitably substituted aryl halide, such as 1-bromo-2-chloro-6-fluoro-4-methylbenzene, which could then be subjected to carbonylation to introduce the carboxylic acid group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. uwindsor.ca
Regioselectivity and Efficiency in Synthetic Protocols
The successful synthesis of a polysubstituted aromatic compound like this compound hinges on the careful control of regioselectivity at each synthetic step. The directing effects of the substituents on the aromatic ring are of paramount importance.
A plausible multi-step synthesis could commence with 4-fluorotoluene. Ortho-lithiation directed by the fluorine atom, followed by quenching with a chlorinating agent, could introduce the chlorine atom at the 2-position to yield 2-chloro-4-fluorotoluene. Subsequent lithiation would be directed by both the fluorine and chlorine atoms to the 6-position. Reaction with a suitable electrophile could then be followed by oxidation of the methyl group to the carboxylic acid.
Alternatively, a route starting with 2-chloro-6-fluorotoluene (B1346809) is conceivable. This intermediate can be prepared and subsequently oxidized to 2-chloro-6-fluorobenzaldehyde. Further functionalization and oxidation would be required to introduce the methyl group and convert the aldehyde to a carboxylic acid.
Green Chemistry Principles Applied to the Synthesis of this compound
Without established synthetic methods, a discussion of the application of green chemistry principles to the synthesis of this compound cannot be conducted. General green chemistry principles advocate for the use of non-hazardous solvents, renewable feedstocks, and energy-efficient processes to minimize environmental impact. However, the application of these principles is context-dependent on the specific reaction pathways, which are not available for the target compound.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy Investigations
Vibrational spectroscopy provides profound insights into the molecular vibrations and functional groups present in 2-Chloro-6-fluoro-4-methylbenzoic acid. Both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to elucidate its vibrational modes. While direct experimental spectra for this compound are not extensively published in peer-reviewed literature, a comprehensive analysis can be constructed based on the well-documented spectra of its close analogue, 2-chloro-6-fluorobenzoic acid, and the known effects of a para-methyl substituent. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of halogenated benzoic acids is characterized by distinct absorption bands corresponding to the vibrations of the carboxylic acid group and the substituted benzene (B151609) ring. For this compound, the most prominent feature is the O-H stretching vibration of the carboxylic acid dimer, which typically appears as a very broad band in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration is expected to be observed as a strong, sharp band around 1700 cm⁻¹. nih.gov
The in-plane and out-of-plane C-H bending vibrations of the aromatic ring will appear in the regions of 1000-1300 cm⁻¹ and 750-900 cm⁻¹, respectively. The presence of the C-Cl and C-F bonds will give rise to stretching vibrations at lower frequencies, typically in the 500-800 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching near 2870 and 2960 cm⁻¹, and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~2500-3300 | O-H stretch (carboxylic acid dimer) |
| ~2960 | Asymmetric C-H stretch (methyl) |
| ~2870 | Symmetric C-H stretch (methyl) |
| ~1700 | C=O stretch (carbonyl) |
| ~1600, ~1580, ~1470 | C=C stretch (aromatic ring) |
| ~1450 | Asymmetric C-H bend (methyl) |
| ~1375 | Symmetric C-H bend (methyl) |
| ~1300 | In-plane O-H bend coupled with C-O stretch |
| ~1250 | C-F stretch |
| ~920 | Out-of-plane O-H bend (dimer) |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy complements FT-IR by providing information on the less polar and more symmetric vibrations. The FT-Raman spectrum of this compound is expected to show a strong band for the aromatic ring C=C stretching vibrations between 1580 and 1620 cm⁻¹. The C=O stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, the C-Cl and C-F stretching vibrations are often more prominent in the Raman spectrum than in the IR. nih.gov
The symmetric "breathing" mode of the benzene ring is a characteristic feature in the Raman spectra of benzene derivatives and is expected around 1000 cm⁻¹. The vibrations of the methyl group will also be observable.
Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~3070 | Aromatic C-H stretch |
| ~2930 | C-H stretch (methyl) |
| ~1610 | Aromatic C=C stretch |
| ~1000 | Aromatic ring breathing mode |
| ~780 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.
In the ¹H NMR spectrum, the proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically above 10 ppm. The two aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the adjacent chloro, fluoro, and methyl substituents. The protons of the methyl group would appear as a singlet further upfield, likely in the 2.3-2.5 ppm range.
The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant. The methyl carbon would appear at a characteristic upfield chemical shift.
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 188.58 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 188. The presence of chlorine would also result in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
The fragmentation of benzoic acids often proceeds through the loss of the hydroxyl group (-OH, 17 Da) to form an acylium ion, or the loss of the entire carboxyl group (-COOH, 45 Da). Therefore, significant fragment ions would be expected at m/z 171 ([M-OH]⁺) and m/z 143 ([M-COOH]⁺). Further fragmentation of the aromatic ring could lead to the loss of CO, Cl, or F.
X-ray Crystallography Studies of this compound and Analogues
This analogue crystallizes in the monoclinic space group P2₁/c. nih.gov The carboxylic acid group is not coplanar with the phenyl ring, likely due to steric hindrance from the ortho substituents. nih.gov
Crystal Packing and Intermolecular Interactions
In the crystal structure of 2-chloro-6-fluorobenzoic acid, the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov This is a very common and robust supramolecular synthon for carboxylic acids. These dimers are further connected by C-H···F interactions, forming undulating sheets. nih.gov The introduction of a methyl group at the 4-position in this compound would likely alter the packing arrangement to accommodate the additional bulk, but the primary hydrogen-bonded dimer motif is expected to be retained. The methyl group could also participate in weaker C-H···O or C-H···π interactions, further influencing the crystal packing.
Table 3: Crystallographic Data for the Analogue 2-Chloro-6-fluorobenzoic Acid
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 3.7655 (2) |
| b (Å) | 13.9660 (7) |
| c (Å) | 13.2300 (7) |
| β (°) | 98.034 (3) |
| Volume (ų) | 688.92 (6) |
| Z | 4 |
Data obtained for the analogue compound 2-chloro-6-fluorobenzoic acid. nih.gov
Lack of Available Data for Solid-State Conformational Analysis of this compound
A comprehensive search of scientific and crystallographic databases has revealed no publicly available research detailing the solid-state conformational analysis of the chemical compound this compound.
Despite targeted searches for crystal structure data, X-ray crystallography reports, and other spectroscopic analyses pertinent to the solid state, no specific findings for this particular molecule could be located. The information required to elaborate on its crystal packing, intermolecular interactions, molecular conformation in the solid phase, and potential polymorphism is not present in the indexed scientific literature.
Research is available for structurally related compounds, such as 2-Chloro-6-fluorobenzoic acid. For instance, studies on 2-Chloro-6-fluorobenzoic acid show that in its solid state, the carboxylic acid group is significantly twisted out of the plane of the benzene ring due to steric hindrance from the ortho substituents. nih.govresearchgate.net The crystal structure is characterized by the formation of hydrogen-bonded dimers, a common motif for carboxylic acids, where two molecules are linked via O-H···O hydrogen bonds. nih.govresearchgate.netdergipark.org.tr
However, the presence of a methyl group at the 4-position in the requested compound, this compound, would introduce electronic and steric differences. These changes, while seemingly minor, can significantly influence crystal packing and molecular conformation in the solid state. Without experimental data from techniques like single-crystal X-ray diffraction for the specific compound of interest, any discussion on its solid-state conformation would be purely speculative and scientifically unsound.
Therefore, the section on "" and the subsection on "Conformational Analysis in the Solid State" for this compound cannot be completed at this time due to the absence of primary research data.
Computational and Theoretical Investigations
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state molecular geometry. By employing functionals like B3LYP combined with basis sets such as 6-311+G and 6-311++G, the optimized molecular structures can be determined. nih.gov For 2-Chloro-6-fluorobenzoic acid, DFT calculations have been used to determine its optimized geometry and thermodynamic properties. nih.gov
Theoretical calculations for the related 2-Chloro-6-fluorobenzoic acid have identified three possible conformers. dergipark.org.tr The most stable conformer features a cis conformation of the carboxylic acid group, while two other higher-energy conformers possess a trans carboxylic acid moiety and are approximately 17 kJ/mol less stable. dergipark.org.tr Experimental studies in a cryogenic xenon matrix confirmed that only the most stable cis conformer was present, validating the theoretical predictions. dergipark.org.tr
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its reactivity and interactions. Analyses such as HOMO-LUMO studies and charge transfer dynamics provide a detailed picture of the electronic landscape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
For 2-Chloro-6-fluorobenzoic acid, the HOMO and LUMO energies have been calculated to understand the charge transfer characteristics within the molecule. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.
| Property | Energy (eV) for 2-Chloro-6-fluorobenzoic acid |
| HOMO Energy | -0.2501 |
| LUMO Energy | -0.0763 |
| HOMO-LUMO Gap | 0.1738 |
This table is generated based on data for a structurally similar compound and may not represent the exact values for 2-Chloro-6-fluoro-4-methylbenzoic acid.
The analysis of HOMO and LUMO distributions reveals the pathways of intramolecular charge transfer. In substituted benzoic acids, the aromatic ring, the carboxylic acid group, and the halogen substituents all participate in the electronic distribution. The calculated HOMO and LUMO energies are indicative of charge transfer occurring within the molecule. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to investigate intra- and intermolecular interactions and charge delocalization within the molecular system.
Molecular Electrostatic Potential (MESP) Surface Mapping
Molecular Electrostatic Potential (MESP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map illustrates regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic centers, respectively.
In MESP analysis, different colors represent varying potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. For halogenated benzoic acids, the electronegative oxygen atoms of the carboxylic group and the halogen atoms are expected to be regions of negative potential. nih.gov This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.
Conformational Landscape and Potential Energy Surface Exploration
The study of the conformational landscape involves identifying all possible stable geometries (conformers) of a molecule and their relative energies. As established by DFT calculations, 2-Chloro-6-fluorobenzoic acid has at least three conformers, with the cis-carboxylic acid form being the most stable. dergipark.org.tr The higher energy of the trans conformers is significant, making their population negligible at room temperature. dergipark.org.tr Attempts to generate these less stable conformers from the most stable form via near-IR excitation in a xenon matrix showed that they rapidly relax back to the ground state, indicating a tunneling effect. dergipark.org.tr
Theoretical Predictions of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov
The NLO properties of 2-Chloro-6-fluorobenzoic acid have been investigated using DFT methods. nih.gov The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance NLO activity. nih.gov The first-order hyperpolarizability of 2-Chloro-6-fluorobenzoic acid has been calculated to assess its potential as an NLO material. nih.gov
| Property | Calculated Value for 2-Chloro-6-fluorobenzoic acid |
| First-Order Hyperpolarizability (β) | 1.191 x 10-30 esu |
This table is generated based on data for a structurally similar compound and may not represent the exact values for this compound.
Quantum Chemical Calculations of Thermochemical Parameters
Quantum chemical calculations serve as a powerful tool in determining the thermochemical parameters of molecules, offering insights that can be difficult or impossible to obtain through experimental methods alone. For a molecule such as this compound, these computational investigations provide a detailed understanding of its thermodynamic stability and behavior. These calculations are typically performed using various levels of theory, with Density Functional Theory (DFT) and composite methods like Gaussian-n (G4, G3) theories being prominent examples.
The primary thermochemical parameters derived from these calculations include the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). The enthalpy of formation provides a measure of the energy change when the compound is formed from its constituent elements in their standard states, indicating the molecule's intrinsic stability. Entropy is a measure of the molecular disorder or randomness, and its calculation is crucial for understanding the spontaneity of chemical reactions. Heat capacity quantifies the amount of heat required to raise the temperature of the substance, which is vital for predicting how the molecule's energy content changes with temperature.
The computational process generally involves several steps. Initially, the molecular geometry of the compound is optimized to find its lowest energy conformation. For a molecule with rotational freedom, such as the carboxylic acid group in this compound, this involves identifying all possible stable conformers and determining their relative energies. Following geometry optimization, vibrational frequency calculations are performed. These frequencies are not only fundamental for identifying the nature of the stationary points on the potential energy surface (as minima or transition states) but are also essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.
To illustrate the type of data generated from such computational studies, the calculated thermochemical properties for the closely related compound, 2-Chloro-6-fluorobenzoic acid, are presented below. It is important to note that these values are for a different molecule and are likely derived from estimation methods like the Joback group contribution method, but they serve as a practical example of the output of thermochemical calculations.
| Thermochemical Parameter | Calculated Value | Units |
|---|---|---|
| Standard Gibbs Free Energy of Formation (ΔfG°) | -371.27 | kJ/mol |
| Enthalpy of Formation at Standard Conditions (Gas) (ΔfH°gas) | -450.88 | kJ/mol |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 20.11 | kJ/mol |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 61.77 | kJ/mol |
Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 2-Chloro-6-fluoro-4-methylbenzoic acid is influenced by the directing effects of the existing substituents. The reactivity of the aromatic ring is generally diminished due to the presence of three electron-withdrawing groups: the carboxylic acid, chloro, and fluoro substituents. libretexts.org Conversely, the methyl group is an electron-donating, activating group. docbrown.info
The directing effects of these substituents determine the position of substitution for an incoming electrophile.
-COOH (Carboxylic acid group): Deactivating and a meta-director.
-Cl (Chloro group): Deactivating yet an ortho, para-director. youtube.com
-F (Fluoro group): Deactivating yet an ortho, para-director. youtube.com
-CH₃ (Methyl group): Activating and an ortho, para-director. docbrown.info
In this compound, the available positions for substitution are at C3 and C5. The directing effects on these positions are as follows:
Position C3: This position is ortho to the chloro group (directing), meta to the methyl group (not directing), meta to the carboxylic acid group (directing), and para to the fluoro group (directing).
Position C5: This position is para to the chloro group (directing), ortho to the methyl group (directing), meta to the carboxylic acid group (directing), and ortho to the fluoro group (directing).
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that can undergo several key transformations.
Esterification Reactions and Kinetic Studies
This compound can be converted to its corresponding esters via reactions with alcohols, typically under acidic catalysis (Fischer esterification). However, the rate of esterification is significantly impacted by steric hindrance. The presence of two ortho-substituents (chloro and fluoro) sterically shields the carboxyl carbon, making it difficult for the alcohol nucleophile to attack. This steric hindrance is a known phenomenon in 2,6-disubstituted benzoic acids, which often require specialized, more forceful methods for efficient esterification compared to unhindered benzoic acids. epa.gov
Kinetic studies on similar sterically hindered benzoic acids show a reduced reaction rate. For instance, while the esterification of benzoic acid with butanol can reach high conversion in a couple of hours under optimal conditions, 2,6-disubstituted analogs react much more slowly. dnu.dp.uaresearchgate.net Alternative methods, such as using highly reactive acyl chlorides or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can overcome this steric challenge.
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction for this compound, though it often requires high temperatures or the presence of a catalyst. The mechanism can proceed through several pathways. researchgate.net
Under thermal conditions, cleavage of the aryl-carboxyl C-C bond can occur. The stability of the resulting aryl anion or radical intermediate is a key factor. Electron-withdrawing groups, such as the halogens present on this molecule, can stabilize the intermediate carbanion, potentially facilitating decarboxylation. acs.org
Catalytic decarboxylation, often mediated by transition metals like copper or palladium, provides a lower-energy pathway. nih.gov In these mechanisms, the benzoic acid coordinates to the metal center, followed by the extrusion of CO₂ to form an organometallic intermediate, which can then be protonated or participate in further reactions.
Reduction Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-chloro-6-fluoro-4-methylphenyl)methanol. This transformation requires strong reducing agents, as carboxylic acids are resistant to reduction.
Common and effective reagents for this purpose include:
Lithium aluminum hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts carboxylic acids to alcohols. doubtnut.com The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.
Borane (B79455) (BH₃): Often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), borane is a more selective reducing agent that is highly effective for carboxylic acids.
Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.
Transition-Metal Catalyzed Coupling Reactions
The halogen and carboxylic acid functional groups on this compound make it a suitable substrate for various transition-metal catalyzed coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Palladium-Catalyzed Decarboxylative Cross-Coupling
Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful method for forming new carbon-carbon bonds, using carboxylic acids as readily available and stable alternatives to organometallic reagents. wikipedia.orgacs.org In this type of reaction, this compound can serve as the arylating agent, coupling with various partners like aryl halides or alkenes after the loss of CO₂. princeton.edu
The general mechanism involves a bimetallic catalytic system, often employing palladium in conjunction with a co-catalyst or mediator like silver or copper. wikipedia.org The process typically begins with the formation of a metal salt of the benzoic acid (e.g., a silver or copper benzoate). This salt then undergoes decarboxylation to generate an aryl-metal intermediate. This intermediate then participates in a palladium catalytic cycle, typically involving transmetalation to a palladium(II) complex, followed by reductive elimination to form the final biaryl product and regenerate the palladium(0) catalyst. rsc.org
The reaction conditions for such couplings are highly dependent on the specific substrates and desired product. A variety of palladium catalysts, ligands, and bases have been developed to optimize these transformations.
| Catalyst System Component | Example | Role in Reaction |
| Palladium Pre-catalyst | Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst. |
| Co-catalyst/Mediator | Ag₂CO₃ (Silver carbonate) | Facilitates the decarboxylation step. acs.org |
| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium center and influences its reactivity. |
| Solvent | DMSO (Dimethyl sulfoxide) | High-boiling polar aprotic solvent, often used in cross-coupling. |
| Coupling Partner | Aryl Halide (e.g., Iodobenzene) | The electrophilic partner in the C-C bond formation. |
This methodology allows for the synthesis of complex biaryl structures directly from carboxylic acids, avoiding the need to first prepare more sensitive organometallic reagents.
Copper-Catalyzed Decarboxylative Cross-Coupling
Copper-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available starting materials. In this type of reaction, a carboxylic acid is coupled with a partner, typically an aryl halide, with the concurrent loss of carbon dioxide.
While no specific studies on the copper-catalyzed decarboxylative cross-coupling of this compound have been found, the general mechanism for related aromatic carboxylic acids involves several key steps. The reaction is typically catalyzed by a copper(I) salt and often requires a ligand and a base.
The proposed catalytic cycle generally proceeds as follows:
Formation of a Copper Carboxylate: The reaction initiates with the deprotonation of the carboxylic acid by a base, followed by the reaction with a copper(I) source to form a copper(I) carboxylate species.
Decarboxylation: This copper carboxylate intermediate then undergoes decarboxylation, losing CO2 to form an aryl-copper intermediate. The temperature required for this step can be influenced by the substituents on the benzoic acid ring.
Oxidative Addition: The aryl-copper species then reacts with the cross-coupling partner, such as an aryl halide, in an oxidative addition step. This step can sometimes be facilitated by a palladium co-catalyst.
Reductive Elimination: The final step is a reductive elimination from the resulting intermediate to yield the biaryl product and regenerate the active copper(I) catalyst.
For this compound, the presence of the ortho-chloro and fluoro substituents would likely influence the rate of decarboxylation. The electron-withdrawing nature of the halogens could facilitate the decarboxylation step. The steric hindrance from the ortho substituents might also play a role in the subsequent steps of the catalytic cycle.
Table 1: Hypothetical Data for Copper-Catalyzed Decarboxylative Cross-Coupling of this compound with an Aryl Halide
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | CuI (10 mol%) | 1,10-Phenanthroline | K2CO3 | DMF | 120 | (Not Reported) |
| 2 | Bromobenzene | CuI (10 mol%) | L-Proline | Cs2CO3 | DMSO | 140 | (Not Reported) |
| 3 | 4-Iodotoluene | Cu2O (5 mol%) | TMEDA | K3PO4 | NMP | 130 | (Not Reported) |
Note: The data in this table is illustrative and represents typical conditions for such reactions. Specific experimental results for this compound are not available in the reviewed literature.
Photoinduced Reactions and Fragmentation Studies
Photoinduced reactions of halogenated aromatic compounds have been a subject of interest due to their relevance in photochemistry and atmospheric science. UV irradiation can induce the cleavage of chemical bonds, leading to various fragmentation pathways.
While specific photoinduced reaction and fragmentation studies for this compound are not available, research on the closely related compound, 2-chloro-6-fluorobenzoic acid , provides significant insights into its likely photochemical behavior. A study involving the UV irradiation (at a wavelength of 235 nm) of 2-chloro-6-fluorobenzoic acid isolated in a xenon matrix demonstrated a prompt decarboxylation of the compound. researchgate.net
The primary photoinduced reaction observed was the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, leading to the formation of carbon dioxide (CO2) and 1-chloro-3-fluorobenzene . researchgate.net
The proposed fragmentation pathway is as follows:
C₇H₄ClFO₂ (2-chloro-6-fluorobenzoic acid) + hν (UV light) → C₆H₄ClF (1-chloro-3-fluorobenzene) + CO₂
This decarboxylation is a common photochemical reaction for many aromatic carboxylic acids. The energy from the UV photon is absorbed by the molecule, leading to an excited electronic state. In this excited state, the bond between the aromatic ring and the carboxyl group is weakened, facilitating its cleavage.
For this compound, a similar photoinduced decarboxylation is expected to be the major fragmentation pathway upon UV irradiation. The presence of the additional methyl group at the 4-position is not expected to fundamentally alter this primary photochemical process. The expected products would be 1-chloro-3-fluoro-5-methylbenzene and carbon dioxide .
Table 2: Expected Products from Photoinduced Fragmentation of this compound
| Reactant | Irradiation Wavelength | Primary Products |
| This compound | ~235 nm | 1-chloro-3-fluoro-5-methylbenzene, Carbon Dioxide |
Note: This table is based on the known photoinduced fragmentation of the closely related 2-chloro-6-fluorobenzoic acid. Specific experimental verification for the 4-methyl derivative is not available in the reviewed literature.
Further fragmentation of the resulting 1-chloro-3-fluoro-5-methylbenzene could potentially occur under more energetic conditions, leading to the cleavage of the carbon-halogen bonds or the degradation of the aromatic ring itself. However, decarboxylation is anticipated to be the dominant initial photochemical event.
Applications of 2 Chloro 6 Fluoro 4 Methylbenzoic Acid As a Synthetic Intermediate
Role in Pharmaceutical Intermediate Synthesis
There is currently no specific, publicly available research detailing the use of 2-Chloro-6-fluoro-4-methylbenzoic acid as an intermediate in the synthesis of pharmaceutical compounds. In contrast, related isomers like 2-chloro-6-fluoro-3-methylbenzoic acid have been reported in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which have potential applications in treating obesity. guidechem.com Similarly, 2-fluoro-6-methylbenzoic acid is a known building block for the epidermal growth factor receptor (EGFR) inhibitor and the drug Avacopan. However, these applications are specific to their respective isomers and cannot be attributed to this compound without direct evidence.
Utility in Agrochemical Compound Development
Information regarding the specific utility of this compound in the development of agrochemical compounds is not found in the available literature. Other halogenated benzoic acids serve as important precursors for pesticides. For instance, 2-chloro-4-fluorobenzoic acid is recognized as a significant pesticide intermediate. google.com The related compound, 2-fluoro-4-methylbenzoic acid, has also been investigated for its potential as an insecticide. biosynth.com
Precursor in Advanced Materials Science Research
There is no available data from scientific literature or patents that describes the use of this compound as a precursor in advanced materials science research. For comparison, the isomer 2-chloro-4-fluorobenzoic acid has been noted for its potential use in the synthesis of liquid crystal materials. google.com
Intermediate in the Synthesis of Halogenated Heterocyclic Compounds
While halogenated benzoic acids are a well-established class of starting materials for synthesizing diverse heterocyclic scaffolds, no specific examples involving this compound have been documented in the reviewed literature. The versatility of related compounds is demonstrated by 2-chloro-4-fluorobenzoic acid, which is used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole. sigmaaldrich.com
Contribution to the Synthesis of Specific Bioactive Molecules (e.g., specific inhibitors, photoinitiators)
No research has been found that explicitly links this compound to the synthesis of specific bioactive molecules such as enzyme inhibitors or photoinitiators. The synthesis of such specialized molecules has been documented for other isomers. For example, 2-fluoro-6-methylbenzoic acid is instrumental in creating specific EGFR inhibitors, and 4-fluoro-2-methylbenzoic acid serves as a raw material for certain electronic chemical photoinitiators.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of substituted benzoic acids is a cornerstone of organic chemistry, and future research will undoubtedly focus on discovering novel catalytic systems to produce 2-Chloro-6-fluoro-4-methylbenzoic acid with higher yield, selectivity, and atom economy. Traditional methods for synthesizing similar compounds often involve multi-step processes that can be resource-intensive.
Future explorations are likely to target the development of catalysts that can facilitate direct C-H bond functionalization, a strategy that could streamline the synthesis of polysubstituted benzoic acids. Research into catalysts containing transition metals like cobalt, manganese, or nickel, often in combination with bromides, has shown promise for the liquid-phase oxidation of substituted alkylbenzenes to their corresponding benzoic acids. google.com The application of such composite catalysts could offer a more direct and efficient route to this compound from a suitable toluene (B28343) derivative.
Additionally, the use of solid acid catalysts, such as those based on zirconium and titanium, is an emerging area. mdpi.com These catalysts are often reusable and can reduce the amount of corrosive and environmentally harmful liquid acids typically used in esterification and other related reactions. mdpi.com Investigating their efficacy in the synthesis of this specific halogenated and methylated benzoic acid could lead to more sustainable manufacturing processes.
| Catalyst Type | Potential Application in Synthesis | Advantages |
| Composite Transition Metal Catalysts (e.g., Co/Mn/Ni salts with bromides) | Liquid-phase oxidation of a corresponding 2-chloro-6-fluoro-p-xylene. google.com | High conversion rates, potential for lower reaction temperatures. google.com |
| Solid Acid Catalysts (e.g., Zirconium/Titanium oxides) | Catalyzing key steps in the synthesis pathway, such as esterification or hydrolysis. mdpi.com | Reusability, reduced production of aqueous waste, less corrosive. mdpi.com |
| Organolithium Reagents (e.g., sec-butyllithium/TMEDA) | Tandem metallation sequences starting from simpler benzoic acids like 2-chlorobenzoic acid. researchgate.net | High specificity in introducing substituents at desired positions. researchgate.net |
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry offers powerful tools for understanding the intricate relationship between a molecule's structure and its chemical reactivity. For this compound, advanced computational modeling will be instrumental in predicting its behavior and guiding synthetic efforts.
Future research will likely employ methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to investigate the compound's conformational landscape, electronic properties, and intermolecular interactions. ucl.ac.ukacs.org Such studies can elucidate how the specific arrangement of the chloro, fluoro, and methyl substituents on the benzoic acid ring influences its acidity, solubility, and crystal packing. ucl.ac.ukacs.org
Understanding the self-association of substituted benzoic acids in various solvents is crucial for controlling crystallization processes. acs.org Computational models can predict the formation of hydrogen-bonded dimers and other associates, providing insights that are vital for designing efficient purification and formulation strategies. ucl.ac.ukacs.org Furthermore, these models can help in predicting the pKa values and other physicochemical properties, which are essential for applications in medicinal chemistry and materials science. researchgate.netnih.gov
Diversification of Synthetic Applications toward Complex Architectures
Substituted benzoic acids are versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. guidechem.com A significant avenue for future research on this compound will be the diversification of its synthetic applications.
Its structure, featuring multiple distinct functional groups, makes it an attractive building block for creating novel, complex molecular architectures. For instance, related compounds like 2-chloro-6-fluorobenzoic acid are used in palladium-catalyzed cross-coupling reactions to synthesize biaryls. pharmaffiliates.com It is anticipated that this compound could similarly serve as a key reactant in developing new compounds with potential biological activity. The carboxyl group can be readily converted into esters, amides, or other functional groups, providing a handle for further molecular elaboration. guidechem.com
Future work will likely focus on using this compound to synthesize novel heterocyclic compounds and other scaffolds of interest in drug discovery. The unique electronic properties conferred by the halogen and methyl substituents could lead to the development of molecules with enhanced efficacy or novel modes of action.
Development of Enhanced Sustainable Production Methods for Industrial Scale-Up
As the principles of green chemistry become increasingly integral to chemical manufacturing, future research will prioritize the development of sustainable and scalable production methods for this compound. This involves minimizing waste, reducing energy consumption, and avoiding the use of hazardous reagents. mdpi.comrsc.org
Current industrial methods for producing benzoic acid and its derivatives often rely on processes like liquid-phase air oxidation of toluene or the hydrolysis of trichlorotoluene. justlonghealth.comsnowhitechem.com While effective, these methods can involve harsh conditions and generate significant waste streams. justlonghealth.com Future research will aim to replace traditional oxidants like potassium permanganate (B83412) or nitric acid with more environmentally benign alternatives, such as oxygen from the air, in combination with efficient and recyclable catalysts. google.com
Moreover, there is a growing interest in biocatalysis and the use of renewable feedstocks. mdpi.com Exploring biosynthetic routes, potentially starting from lignin-based derivatives or other bio-based materials, could offer a more sustainable long-term approach to producing specialty chemicals like this compound. rsc.org The goal is to develop processes that are not only economically viable but also have a minimal environmental footprint, making them suitable for large-scale industrial production. google.comosaka-u.ac.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
